molecular formula C8H6BF3O4 B594481 2-Formyl-5-(trifluoromethoxy)phenylboronic acid CAS No. 1218790-89-6

2-Formyl-5-(trifluoromethoxy)phenylboronic acid

Cat. No.: B594481
CAS No.: 1218790-89-6
M. Wt: 233.937
InChI Key: GZRIYFFBRIQGSC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-5-(trifluoromethoxy)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate a variety of functional groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Formyl-5-(trifluoromethoxy)phenylboronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Formyl-5-(trifluoromethoxy)phenylboronic acid is unique due to the presence of both a formyl group and a trifluoromethoxy group on the phenyl ring. This combination of functional groups imparts distinct chemical properties, making it a valuable reagent in organic synthesis and a potential candidate for drug development .

Properties

IUPAC Name

[2-formyl-5-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BF3O4/c10-8(11,12)16-6-2-1-5(4-13)7(3-6)9(14)15/h1-4,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRIYFFBRIQGSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)OC(F)(F)F)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BF3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675316
Record name [2-Formyl-5-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218790-89-6
Record name [2-Formyl-5-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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